N~1~-[4-CHLORO-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ACETAMIDE
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Overview
Description
N~1~-[4-CHLORO-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ACETAMIDE is an organic compound with the molecular formula C6H6ClF3N2O. It is a colorless liquid that is partially soluble in water and miscible with many organic solvents. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-CHLORO-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ACETAMIDE involves several steps:
Preparation of 2,2,2-trifluoroethylamine hydrochloride: This is achieved by reacting 2,2,2-trifluoroethanol with hydrochloric acid.
Formation of chloroacetyl chloride: This is done by reacting chloroacetic acid with thionyl chloride.
Final synthesis: The 2,2,2-trifluoroethylamine hydrochloride is reacted with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form N1-[4-CHLORO-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ACETAMIDE[][2].
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is carried out under inert gas conditions (nitrogen or argon) to prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-CHLORO-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine[][2].
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed[][2].
Major Products
Substitution reactions: Products depend on the nucleophile used.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine[][2].
Scientific Research Applications
N~1~-[4-CHLORO-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ACETAMIDE is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals[][2].
Mechanism of Action
The mechanism of action of N1-[4-CHLORO-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with various receptors and ion channels, affecting cellular signaling pathways [2][2].
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
- N-(2,2,2-Trifluoroethyl)-2-chloroacetamide
- N-(2,2,2-Trifluoroethyl)-2-chloropropanamide
Uniqueness
N~1~-[4-CHLORO-1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-3-YL]ACETAMIDE is unique due to its specific structure, which includes a pyrazole ring and trifluoroethyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications [2][2].
Properties
IUPAC Name |
N-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3O/c1-4(15)12-6-5(8)2-14(13-6)3-7(9,10)11/h2H,3H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRZZJDIRUBCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C=C1Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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